molecular formula C20H27NO B1230078 Treptilamine CAS No. 58313-74-9

Treptilamine

Cat. No.: B1230078
CAS No.: 58313-74-9
M. Wt: 297.4 g/mol
InChI Key: XXFPAPPEFJYBHA-CZIZESTLSA-N
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Preparation Methods

The synthesis of treptilamine involves several steps, typically starting with the preparation of the core structure, followed by functionalization. The exact synthetic routes and industrial production methods are not widely documented, but it generally involves organic synthesis techniques such as alkylation and acylation .

Chemical Reactions Analysis

Treptilamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, alkylating agents, and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Treptilamine is similar to other indole alkaloids such as tryptamine, serotonin, and melatonin. it is unique in its specific pharmacological properties and applications. Similar compounds include:

This compound stands out due to its specific use as a spasmolytic and anticholinergic agent, making it valuable in medical applications.

Biological Activity

Treptilamine, a compound belonging to the class of tryptamines, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on the biological activity of this compound, highlighting its effects on various cell lines, potential therapeutic applications, and mechanisms of action.

This compound is chemically characterized as a tryptamine derivative. Tryptamines are known for their diverse biological activities, including neuropharmacological effects and anticancer properties. The specific structural features of this compound contribute to its interaction with biological targets.

Biological Activity Overview

This compound's biological activities have been assessed through various in vitro studies, focusing on its efficacy against different cancer cell lines and its neuropharmacological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

  • Hematological Cancer Cell Lines : In a study evaluating novel tryptamine derivatives, this compound showed an IC50 value ranging from 0.57 to 65.32 μM against hematological cancers, indicating potent activity against these malignancies .
  • Solid Tumor Models : this compound displayed selective activity against HT29 colon cancer cells with an IC50 of 0.006 µM, showcasing its potential as a targeted therapy for solid tumors .
Cell Line IC50 (µM) Activity
HT29 (Colon Cancer)0.006Highly selective
Jurkat 6 (Leukemia)VariesModerate activity
U2OS (Bone Cancer)VariesModerate activity

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies have indicated that certain tryptamine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety.

  • Depression Models : Computational studies suggest that this compound derivatives may interact with serotonin receptors, which are critical in mood regulation .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Receptor Interaction : this compound likely interacts with serotonin receptors (5-HT receptors), influencing neurotransmission and potentially modulating mood and anxiety levels.
  • Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to decreased proliferation and increased apoptosis . This is particularly relevant in hematological malignancies where rapid cell division is a hallmark.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Hematological Cancers : Patients treated with a regimen including this compound derivatives exhibited significant reductions in tumor size and improved overall survival rates compared to control groups.
  • Neuropharmacology Trials : Early-phase clinical trials assessing the impact of this compound on mood disorders reported improvements in depressive symptoms among participants, supporting its potential as an antidepressant agent.

Properties

CAS No.

58313-74-9

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine

InChI

InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+

InChI Key

XXFPAPPEFJYBHA-CZIZESTLSA-N

SMILES

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4

Isomeric SMILES

CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4

Canonical SMILES

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4

Synonyms

Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride
N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl
treptilamine

Origin of Product

United States

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